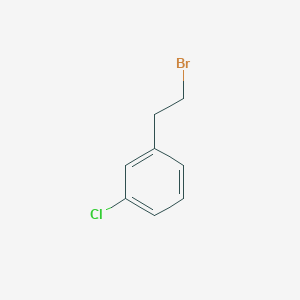

3-Chlorophenethyl bromide

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPWGXCMVLJRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168455 | |

| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16799-05-6 | |

| Record name | 1-(2-Bromoethyl)-3-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16799-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016799056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chlorophenethyl Bromide (CAS 16799-05-6)

Abstract

This technical guide provides a comprehensive overview of 3-Chlorophenethyl bromide (CAS No. 16799-05-6), a halogenated aromatic compound of significant interest to the pharmaceutical and material science sectors. This document delineates its chemical identity, physicochemical properties, spectroscopic profile, and established synthetic protocols. Furthermore, it explores the compound's chemical reactivity, applications as a versatile synthetic intermediate, and critical safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed methodologies to support advanced research and synthesis endeavors.

Introduction and Chemical Identity

This compound, systematically named 1-(2-bromoethyl)-3-chlorobenzene, is a disubstituted aromatic compound featuring both a chloro and a bromoethyl substituent on a benzene ring.[1][2] Its unique structure, possessing two distinct halogen atoms with different reactivities, makes it a valuable and versatile building block in organic synthesis. The bromine atom on the ethyl side-chain is highly susceptible to nucleophilic substitution, while the chlorine atom on the aromatic ring is relatively inert, allowing for selective chemical transformations. This reactivity profile is particularly advantageous in the construction of complex molecular architectures, including pharmaceutical intermediates and specialized polymers.[1] Its application has been noted in the development of novel therapeutic agents, including inhibitors of viral replication.[3]

| Identifier | Value |

| IUPAC Name | 1-(2-bromoethyl)-3-chlorobenzene[1] |

| Synonyms | 3-Chloro-1-(2-bromoethyl)benzene |

| CAS Number | 16799-05-6[1][4] |

| Molecular Formula | C₈H₈BrCl[1] |

| Molecular Weight | 219.51 g/mol [1][3] |

| SMILES | C1=CC(=CC(=C1)Cl)CCBr[1][3] |

| InChI Key | LKPWGXCMVLJRIK-UHFFFAOYSA-N[1] |

Physicochemical Properties and Storage

Understanding the physical and chemical properties of this compound is paramount for its effective use in experimental design and for ensuring safe handling and storage. It typically presents as a colorless to pale yellow liquid.[1]

Table of Physicochemical Data:

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~210 °C (at 760 mmHg) | [1] |

| 85 °C (at 0.1 Torr) | [5] | |

| Density | ~1.4 - 1.5 g/cm³ at 25 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, dichloromethane) | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| Refractive Index | n20/D ~1.57 | |

| Vapor Pressure | 0.1±0.5 mmHg at 25 °C | [2] |

Stability and Storage

Expert Insight: From a practical standpoint, the stability of this compound is crucial for maintaining its purity and reactivity. The primary degradation pathway involves hydrolysis of the alkyl bromide, particularly in the presence of moisture. Therefore, stringent anhydrous conditions are recommended.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] Sealing under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent moisture ingress and potential oxidation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote vigorous and potentially hazardous reactions.[6]

Spectroscopic Profile

Structural confirmation and purity assessment are routinely accomplished via spectroscopic methods. The following data represent a typical profile for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous confirmation of the proton environment. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

-

Aromatic Region (δ 7.0-7.3 ppm): The four protons on the metasubstituted benzene ring typically appear as a complex multiplet.[4]

-

Aliphatic Region (δ 3.0-3.6 ppm): The two methylene groups (-CH₂CH₂Br) appear as distinct triplets due to spin-spin coupling. The methylene group adjacent to the aromatic ring (Ar-CH₂) is found more upfield (~3.12 ppm) compared to the methylene group bonded to the electronegative bromine atom (-CH₂Br), which is shifted downfield (~3.54 ppm).[4]

Causality in Chemical Shifts: The downfield shift of the -CH₂Br protons is a direct consequence of the deshielding effect of the highly electronegative bromine atom, which withdraws electron density from the adjacent protons. This is a classic example of inductive effects influencing NMR spectra.

Table of ¹H NMR Data (CDCl₃):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.26-7.07 | m | 4H | Ar-H |

| 3.54 | t | 2H | -CH₂Br |

| 3.12 | t | 2H | Ar-CH₂- |

Data sourced from ChemicalBook, referencing J. Med. Chem., 1996.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C-H Stretching (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Strong bands are observed in the 2845-2975 cm⁻¹ region.[8]

-

C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ range are characteristic of the benzene ring.

-

C-Br Stretching: A strong absorption band in the fingerprint region, typically between 550-750 cm⁻¹, is indicative of the carbon-bromine bond.[8]

Synthesis and Purification Protocol

A common and reliable method for the laboratory-scale synthesis of this compound is the bromination of the corresponding alcohol, 2-(3-chlorophenyl)ethanol, using a phosphine-based reagent system.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a procedure reported by ChemicalBook.[4]

-

Reaction Setup: To a stirred solution of 2-(3-chlorophenyl)ethanol (2.0 mL, 14.8 mmol) in anhydrous dichloromethane (100 mL), add triphenylphosphine (3.90 g, 14.9 mmol) and carbon tetrabromide (4.91 g, 14.8 mmol).

-

Expertise Note: The reaction is conducted under an inert nitrogen atmosphere to prevent side reactions involving atmospheric moisture. Anhydrous solvent is critical as water can consume the reagents and reduce yield.

-

-

Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.

-

Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material (alcohol) is more polar than the product (alkyl bromide). A typical mobile phase would be hexane/ethyl acetate. The reaction is complete when the starting material spot is no longer visible. For this product, a reported Rf value is 0.27 in 100% hexane.[4]

-

-

Aqueous Workup: Upon completion, wash the reaction mixture sequentially with water (100 mL) and brine (100 mL).

-

Causality: The water wash removes water-soluble byproducts like triphenylphosphine oxide and any unreacted phosphonium salts. The brine wash helps to break up any emulsions and begins the process of drying the organic layer.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator.[4]

-

Purification: Purify the resulting crude product by flash chromatography on silica gel using 100% hexane as the eluent to yield pure 1-(2-bromoethyl)-3-chlorobenzene.[4] A reported yield for this procedure is 71%.[4]

Chemical Reactivity and Applications

The primary mode of reactivity for this compound involves the bromoethyl side chain. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

Key Reactions

-

Nucleophilic Substitution (Sₙ2): This is the most common reaction type. The bromine atom can be readily displaced by nucleophiles such as amines, thiols, cyanides, and alkoxides to form new carbon-heteroatom bonds.[1] This reaction is fundamental to its use as a building block.

-

Grignard Reagent Formation: The alkyl bromide can react with magnesium metal to form a Grignard reagent, which is a powerful carbon nucleophile used for forming new carbon-carbon bonds.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination can occur to form 3-chlorostyrene.

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules for pharmaceutical research.[1] The phenethyl moiety is a common scaffold in pharmacologically active compounds. For instance, phenethylamines are a broad class of compounds with diverse neurological effects.[9] By using this compound, medicinal chemists can introduce the 3-chlorophenethyl group into a target molecule, potentially enhancing its biological activity or modifying its pharmacokinetic properties.[9] It has been specifically identified as a linker that can bind to viral proteins and has been investigated for its potential to inhibit HIV-1 reverse transcriptase and protease.[3]

Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

-

Signal Word: Danger

-

Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[10][11]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[6][7]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10]

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7]

Conclusion

This compound (CAS 16799-05-6) is a strategically important synthetic intermediate whose value is derived from its dual-halogenated structure. Its predictable reactivity, primarily through nucleophilic substitution at the benzylic bromide, allows for its controlled incorporation into a wide array of complex molecules. The detailed protocols, spectroscopic data, and safety information provided in this guide are intended to empower researchers to utilize this compound effectively and safely in their synthetic endeavors, from fundamental research to the frontiers of drug discovery.

References

- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]

- 2. 1-(2-Bromoethyl)-3-chlorobenzene | CAS#:16799-05-6 | Chemsrc [chemsrc.com]

- 3. This compound | 16799-05-6 | RAA79905 [biosynth.com]

- 4. This compound, 97% | 16799-05-6 [chemicalbook.com]

- 5. 16799-05-6 CAS MSDS (this compound, 97%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

3-Chlorophenethyl bromide molecular structure and weight.

An In-depth Technical Guide to 3-Chlorophenethyl Bromide: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 16799-05-6), a versatile halogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, physicochemical properties, synthesis, reactivity, and applications, with a strong emphasis on scientific integrity and practical insights.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(2-bromoethyl)-3-chlorobenzene, is a disubstituted benzene derivative. Its fundamental properties are crucial for its handling, reactivity, and application in synthesis.

Molecular Identity and Weight

The molecular identity of this compound is well-defined by its chemical formula and unique identifiers.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-Bromoethyl)-3-chlorobenzene | - |

| Synonyms | 3-Chloro-1-(2-bromoethyl)benzene | [1][2] |

| CAS Number | 16799-05-6 | [3][4] |

| Molecular Formula | C₈H₈BrCl | [3][4][5] |

| Molecular Weight | 219.51 g/mol | [4] |

| InChI Key | LKPWGXCMVLJRIK-UHFFFAOYSA-N | |

| SMILES | Clc1cccc(CCBr)c1 |

Physicochemical Characteristics

The physical state and solubility profile dictate the selection of appropriate solvents and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | ~210 °C at 760 mmHg | [3] |

| Density | ~1.489 g/cm³ | [2] |

| Refractive Index | 1.571 | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, dichloromethane) | [3] |

| Flash Point | >110 °C (closed cup) | |

| Storage | Sealed in dry conditions, Room Temperature | [2] |

Molecular Geometry and Electronic Structure

The three-dimensional structure of this compound is key to understanding its reactivity. The molecule consists of a benzene ring substituted with a chlorine atom at the meta-position relative to a 2-bromoethyl side chain.

The presence of an electron-withdrawing chlorine atom on the aromatic ring influences the electron density of the ring and the reactivity of the benzylic position. The primary bromide is an excellent leaving group, making the terminal carbon of the ethyl chain highly susceptible to nucleophilic attack.

Caption: 2D structure of this compound.

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of the molecule. Below is an interpretation of the expected spectra.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the arrangement of hydrogen atoms in the molecule. A typical spectrum in CDCl₃ would show:

-

Aromatic Protons (δ 7.0-7.3 ppm): A complex multiplet corresponding to the four protons on the substituted benzene ring.[4][6]

-

Methylene Protons (Ar-CH₂-, δ 3.12 ppm): A triplet resulting from the two protons adjacent to the aromatic ring, split by the neighboring methylene group.[4][6]

-

Methylene Protons (-CH₂-Br, δ 3.54 ppm): A triplet for the two protons attached to the carbon bearing the bromine atom, deshielded by the electronegative bromine.[4][6]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton. The spectrum would display six signals for the aromatic carbons (due to the plane of symmetry) and two signals for the ethyl chain carbons. The carbon attached to bromine would be significantly downfield compared to the other aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups. Key absorptions would include:

-

C-H (Aromatic) stretch: Just above 3000 cm⁻¹.

-

C-H (Aliphatic) stretch: Just below 3000 cm⁻¹.

-

C=C (Aromatic) stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹.

-

C-Br stretch: In the fingerprint region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). This results in a complex cluster of peaks for the molecular ion at m/z 218, 220, and 222.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of this compound is fundamental for its application as a building block.

Synthetic Protocol

A common laboratory-scale synthesis involves the bromination of 3-chlorophenylethanol. This method avoids direct bromination of the aromatic ring and provides good yields of the target compound.

Protocol: Appel Reaction for Bromination of 3-Chlorophenylethanol [4][6]

-

Setup: To a stirred solution of 3-chlorophenylethanol (1.0 eq) and carbon tetrabromide (1.0 eq) in anhydrous dichloromethane, add triphenylphosphine (1.0 eq) under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with water and brine.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using 100% hexane as the eluent to yield pure 1-(2-bromoethyl)-3-chlorobenzene.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity is dominated by the bromoethyl group.

-

Nucleophilic Substitution: The primary alkyl bromide makes the compound an excellent substrate for Sₙ2 reactions. The carbon atom bonded to bromine is electrophilic and readily attacked by a wide range of nucleophiles (e.g., amines, cyanides, azides, alkoxides), displacing the bromide ion. This is the most common reaction pathway for this molecule, enabling the introduction of diverse functional groups.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating, ortho-, para-director. However, these reactions are less common and require harsher conditions compared to the nucleophilic substitution at the side chain.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3]

Role as a Synthetic Intermediate

Its bifunctional nature—a reactive alkyl halide and a modifiable aromatic ring—makes it a versatile building block. It is used to introduce the 3-chlorophenethyl moiety into larger molecules. This structural motif is present in various biologically active compounds.

Antiviral Research

Notably, this compound has been investigated for its utility in developing antiviral agents. It can act as a linker or scaffold that binds to viral proteins.[5] Research has shown its potential as an inhibitor of HIV-1 reverse transcriptase and protease by binding at the dimer interface, thereby inhibiting viral replication.[5] This application highlights its importance in the design of novel therapeutics for infectious diseases like AIDS.[5]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Hazard Identification

| Hazard Statement | Code | Description | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |

| Serious Eye Damage | H318 | Causes serious eye damage |

The substance is classified as a combustible liquid.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[8][9]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[7] All disposal must be in accordance with local, regional, and national regulations.[7]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[7][10]

-

Skin Contact: Wash off immediately with plenty of soap and water.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][10]

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity, primarily through nucleophilic substitution, allow for the construction of complex target molecules. While its application in antiviral research is particularly noteworthy, its utility as a building block is broad. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health risks. This guide provides the foundational knowledge for its safe and effective use in a research and development setting.

References

- 1. This compound, 97% [16799-05-6] | Chemsigma [chemsigma.com]

- 2. 1-(2-Bromoethyl)-3-chlorobenzene|lookchem [lookchem.com]

- 3. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]

- 4. This compound, 97% | 16799-05-6 [chemicalbook.com]

- 5. This compound | 16799-05-6 | RAA79905 [biosynth.com]

- 6. This compound, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Spectroscopic Guide to 3-Chlorophenethyl Bromide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chlorophenethyl bromide (CAS No: 16799-05-6), a key intermediate in organic synthesis and drug development.[1][2] Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes foundational principles with practical, field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Foundational Understanding: The Molecular Blueprint

This compound, with the linear formula ClC₆H₄CH₂CH₂Br, is a disubstituted aromatic compound. Its structure consists of a benzene ring substituted with a chlorine atom at the meta-position and a 2-bromoethyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic applications.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons.

Causality in ¹H NMR Interpretation: The chemical shift (δ) of a proton is dictated by its electronic environment. Electronegative atoms, like chlorine and bromine, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).[3][4] The spin-spin coupling, observed as signal splitting (multiplicity), arises from the influence of non-equivalent neighboring protons, following the n+1 rule.[3]

Predicted and Observed ¹H NMR Data: The structure of this compound features two distinct aliphatic proton environments and four aromatic proton environments. The two methylene (CH₂) groups of the ethyl chain are adjacent and will therefore split each other into triplets. The aromatic protons, due to complex coupling with each other, are expected to appear as a multiplet.

| Proton Assignment | Predicted δ (ppm) | Observed δ (ppm)[5] | Multiplicity | Integration |

| Ar-H | 7.0 - 7.4 | 7.26 - 7.11, 7.09 - 7.07 | Multiplet (m) | 4H |

| -CH₂-Br | 3.4 - 3.7 | 3.54 | Triplet (t) | 2H |

| Ar-CH₂- | 3.0 - 3.3 | 3.12 | Triplet (t) | 2H |

Interpretation:

-

Aromatic Protons (δ 7.07-7.26): The signals for the four protons on the benzene ring appear as a complex multiplet, which is characteristic of a non-symmetrically substituted aromatic system.[5]

-

Methylene Protons adjacent to Bromine (δ 3.54): This downfield triplet corresponds to the CH₂ group directly attached to the highly electronegative bromine atom. The signal is split into a triplet by the two protons on the adjacent benzylic carbon (n=2, 2+1=3).[5][6]

-

Benzylic Protons (δ 3.12): This triplet corresponds to the CH₂ group attached to the aromatic ring. Its position is further downfield than a typical alkyl proton due to the influence of the aromatic ring. It is split into a triplet by the two protons on the adjacent carbon bonded to bromine (n=2, 2+1=3).[5][6]

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides a count of the unique carbon environments in a molecule. Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak represents a distinct carbon atom.[7]

Causality in ¹³C NMR Interpretation: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Carbons bonded to electronegative halogens are shifted downfield. Aromatic carbons have characteristic shifts in the 125-150 ppm range.[8]

Predicted ¹³C NMR Data: Due to the meta-substitution, all six aromatic carbons are in unique chemical environments, resulting in six distinct signals. The two aliphatic carbons are also unique. Therefore, a total of eight signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm)[8][9] |

| C -Cl (Aromatic) | 133 - 136 |

| C -CH₂ (Aromatic) | 140 - 143 |

| Aromatic C H | 126 - 131 |

| Ar-C H₂- | 38 - 41 |

| -C H₂-Br | 31 - 34 |

Interpretation:

-

Aromatic Carbons (δ ~126-143): Six distinct peaks are anticipated in this region. The two quaternary carbons (C-Cl and C-CH₂) will typically have lower intensities and will be at the downfield end of this range.

-

Benzylic Carbon (Ar-CH₂-, δ ~38-41): This carbon is influenced by the aromatic ring, shifting it downfield relative to a standard alkane.

-

Carbon bonded to Bromine (-CH₂-Br, δ ~31-34): The "heavy atom effect" of bromine and its electronegativity place this carbon's signal in this characteristic range.

Experimental Protocol: NMR Spectrum Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the raw data (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Mapping Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Causality in IR Interpretation: The position of an absorption band (in wavenumbers, cm⁻¹) is determined by the bond strength and the masses of the atoms involved.[10] Stronger bonds and lighter atoms vibrate at higher frequencies. Therefore, C=C double bonds absorb at higher wavenumbers than C-C single bonds, and C-H bonds absorb at higher frequencies than C-Cl or C-Br bonds.[10]

Predicted IR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹)[10][11] | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2960 - 2850 | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium-Weak |

| CH₂ Wag | -CH₂X | 1300 - 1150 | Medium |

| C-Cl Stretch | Ar-Cl | 850 - 550 | Strong |

| C-Br Stretch | Alkyl-Br | 690 - 515 | Strong |

Interpretation: The IR spectrum of this compound is expected to be dominated by several key features:

-

Above 3000 cm⁻¹: A series of weaker peaks corresponding to the aromatic C-H stretches.

-

Below 3000 cm⁻¹: Medium-intensity peaks from the aliphatic C-H stretches of the two CH₂ groups.

-

1600-1450 cm⁻¹: Several sharp absorptions characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

Fingerprint Region (< 1500 cm⁻¹): This complex region will contain the strong, characteristic stretching vibrations for the C-Cl bond (around 850-550 cm⁻¹) and the C-Br bond (around 690-515 cm⁻¹).[11] The C-H wagging of the methylene group adjacent to the bromine is also expected here.[11]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation (Liquid Film): Place one drop of neat this compound (it is a liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).[2]

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for IR spectroscopic analysis.

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care.

-

Hazards: It is harmful if swallowed and can cause serious eye damage.[1]

-

Precautions: Always work in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

The structural identity of this compound is unequivocally confirmed by a combination of NMR and IR spectroscopy. The ¹H NMR spectrum validates the presence and connectivity of the bromoethyl chain and the substituted aromatic ring through characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum confirms the number of unique carbon environments. Finally, IR spectroscopy provides definitive evidence for the key functional groups, particularly the aromatic ring and the carbon-halogen bonds. This comprehensive spectroscopic data set forms a reliable, self-validating system for the positive identification and quality assurance of this compound in any research or development setting.

References

- 1. This compound | 16799-05-6 [sigmaaldrich.com]

- 2. This compound, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]

- 3. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound, 97% | 16799-05-6 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 3-Chlorophenethyl Bromide from 3-Chlorophenethyl Alcohol

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3-Chlorophenethyl bromide, a valuable building block in pharmaceutical and materials science research.[1] The guide focuses on the conversion of 3-chlorophenethyl alcohol using phosphorus tribromide (PBr₃), a reliable and high-yielding method that minimizes common side reactions like carbocation rearrangements.[2] We will explore the underlying SN2 reaction mechanism, provide a step-by-step experimental procedure, detail critical safety protocols for handling hazardous reagents, and present a comprehensive workflow for the synthesis, purification, and characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this important chemical transformation.

Introduction: The Significance of this compound

This compound, also known as 1-(2-bromoethyl)-3-chlorobenzene, is a halogenated aromatic compound of significant interest in organic synthesis.[1] Its bifunctional nature, featuring both a chloro- and a bromo-substituent, makes it a versatile intermediate for constructing more complex molecular architectures.[1] The presence of the reactive ethyl bromide moiety allows for facile nucleophilic substitution reactions, while the chlorinated benzene ring can be further functionalized through various cross-coupling methodologies.

In the realm of drug development, phenylethylamine scaffolds are crucial neuromodulators and precursors to various neurotransmitters.[3] The strategic incorporation of halogen atoms, such as chlorine, can significantly enhance the biological activity of molecules.[3] Consequently, derivatives like this compound serve as key starting materials in the synthesis of novel therapeutic agents, including potential inhibitors of viral replication.[1][4] This guide details its synthesis from the readily available 3-chlorophenethyl alcohol.

Reaction Overview and Mechanistic Insights

The conversion of a primary or secondary alcohol to its corresponding alkyl bromide is a cornerstone transformation in organic chemistry. While hydrobromic acid can be used, phosphorus tribromide (PBr₃) is often the reagent of choice as it proceeds under milder conditions and crucially avoids the carbocation rearrangements that can plague acid-catalyzed reactions.[2][5]

The reaction of 3-chlorophenethyl alcohol with PBr₃ proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This process can be understood in two primary stages:

-

Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an alkoxy-dibromophosphite intermediate.[7] This initial step is critical as it converts the poor leaving group (-OH) into a much better leaving group.[6][8]

-

Nucleophilic Backside Attack: A bromide ion (Br⁻), displaced in the initial step or available from the PBr₃ reagent, then acts as a nucleophile. It attacks the carbon atom bonded to the activated oxygen group from the backside.[6][7] This concerted attack leads to the formation of the C-Br bond while simultaneously cleaving the C-O bond, yielding the desired this compound and a phosphorous acid byproduct after workup.[6]

A key feature of the SN2 mechanism is the inversion of stereochemistry at the reacting carbon center.[5][6] While the starting material in this guide is achiral, this stereochemical predictability is paramount when synthesizing chiral pharmaceuticals.[6]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of this compound.

Materials, Reagents, and Equipment

| Reagents & Materials | Grade | Supplier Example |

| 3-Chlorophenethyl alcohol | 98% | Sigma-Aldrich |

| Phosphorus tribromide (PBr₃) | ≥99% | Millipore[9] |

| Diethyl ether (anhydrous) | ≥99.7% | Standard Supplier |

| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Reagent | Standard Supplier |

| Brine (Saturated NaCl solution) | ACS Reagent | Standard Supplier |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Standard Supplier |

| Equipment | Specification | |

| Round-bottom flask with stir bar | 250 mL, three-neck | |

| Addition funnel | 100 mL, pressure-equalizing | |

| Reflux condenser | Standard taper | |

| Inert gas line (Nitrogen or Argon) | ||

| Ice-water bath | ||

| Magnetic stir plate | ||

| Separatory funnel | 500 mL | |

| Rotary evaporator |

Stoichiometry and Reagent Data

| Compound | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Density (g/mL) |

| 3-Chlorophenethyl alcohol | C₈H₉ClO | 156.61 | 10.0 g | 0.0638 | 1.0 | 1.181 |

| Phosphorus tribromide | PBr₃ | 270.69 | 6.6 mL | 0.0638 | 1.0 (per OH)* | 2.852 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - | - | 0.713 |

*Note: Stoichiometrically, one mole of PBr₃ can react with three moles of alcohol. However, for procedural clarity and to ensure complete reaction, a 1:1 molar ratio of PBr₃ to the alcohol's hydroxyl group is often used, or a slight excess of the alcohol relative to the 1/3 equivalent of PBr₃. For this protocol, we will use approximately 0.4 equivalents of PBr₃ relative to the alcohol. Let's recalculate for 0.4 eq.

Corrected Stoichiometry Table

| Compound | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Density (g/mL) |

|---|---|---|---|---|---|---|

| 3-Chlorophenethyl alcohol | C₈H₉ClO | 156.61 | 10.0 g | 0.0638 | 1.0 | 1.181 |

| Phosphorus tribromide | PBr₃ | 270.69 | 2.45 mL | 0.0255 | 0.4 | 2.852 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - | - | 0.713 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Dissolve 3-chlorophenethyl alcohol (10.0 g, 0.0638 mol) in 60 mL of anhydrous diethyl ether in the reaction flask. Cool the solution to 0 °C using an ice-water bath.

-

Slow Addition of PBr₃: In the addition funnel, prepare a solution of phosphorus tribromide (2.45 mL, 0.0255 mol) in 40 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring alcohol solution over a period of 45-60 minutes. Causality: This slow, chilled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

-

Quenching the Reaction: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add 50 mL of ice-cold water to quench any remaining PBr₃. Causality: This step must be performed with extreme caution as the reaction of PBr₃ with water is highly exothermic and produces HBr gas.[10]

-

Workup and Extraction: Transfer the mixture to a 500 mL separatory funnel. The organic layer (diethyl ether) will separate from the aqueous layer.

-

Wash the organic layer sequentially with:

-

50 mL of cold water.

-

50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr and H₃PO₃.

-

50 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase.

-

-

-

Drying and Solvent Removal: Drain the ether layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow from setup to the final, purified product.

Caption: Workflow for the Synthesis of this compound.

Mandatory Safety Precautions (EHS)

Handling the reagents for this synthesis requires strict adherence to safety protocols.

-

Phosphorus Tribromide (PBr₃):

-

Hazards: PBr₃ is a corrosive liquid that causes severe skin burns and eye damage.[9] It is harmful if inhaled and may cause respiratory irritation.[10] Crucially, it reacts violently with water (EUH014), releasing hydrogen bromide gas.[9][11]

-

Handling: Always handle PBr₃ in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile or rubber gloves, and chemical safety goggles with a face shield.[12][13] Ensure the reaction is conducted under a dry, inert atmosphere and use anhydrous solvents to prevent violent reactions.[12]

-

Spills: In case of a spill, do not use water.[13] Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and place it in a suitable container for hazardous waste disposal.[10]

-

-

General Precautions:

Characterization of this compound

The identity and purity of the synthesized this compound (CAS: 16799-05-6) can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (219.51 g/mol ).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups and the absence of the starting alcohol's -OH stretch.

Conclusion

This guide outlines a reliable and well-established method for synthesizing this compound from 3-chlorophenethyl alcohol using phosphorus tribromide. By understanding the SN2 mechanism, adhering to a meticulous experimental protocol, and prioritizing stringent safety measures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and advanced materials science. The use of PBr₃ ensures a high-yield transformation while preventing unwanted side reactions, making it a superior choice for this class of conversion.

References

- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]

- 2. byjus.com [byjus.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 16799-05-6 | RAA79905 [biosynth.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. nbinno.com [nbinno.com]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemos.de [chemos.de]

- 12. prochemonline.com [prochemonline.com]

- 13. nj.gov [nj.gov]

Foreword: Understanding a Versatile Synthetic Building Block

An In-depth Technical Guide to the Chemical Reactivity of 3-Chlorophenethyl Bromide

In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its functional group tolerance and predictable reactivity. This compound, also known as 1-(2-bromoethyl)-3-chlorobenzene, emerges as a quintessential example of such a versatile building block. Its structure, featuring a primary alkyl bromide and an aryl chloride on a phenethyl scaffold, presents chemists with two distinct and orthogonally reactive handles. This duality allows for sequential, controlled functionalization, making it an invaluable intermediate in the synthesis of complex molecules, from pharmaceutical agents to advanced materials.[1]

This guide provides an in-depth exploration of the chemical reactivity of this compound. We will move beyond simple reaction schemes to dissect the mechanistic underpinnings of its transformations, offering field-proven insights into optimizing reaction conditions and navigating potential synthetic challenges. The protocols and data presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals aiming to leverage this compound's full synthetic potential.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in the laboratory.

| Property | Value | Source |

| CAS Number | 16799-05-6 | [1][2] |

| Molecular Formula | C₈H₈BrCl | [1][3] |

| Molecular Weight | 219.51 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~85 °C @ 0.1 Torr; ~210 °C (atm) | [1][4] |

| Density | ~1.489 g/cm³ | [4] |

| Flash Point | >110 °C | |

| Solubility | Soluble in organic solvents (ether, DCM); Insoluble in water | [1] |

| ¹H NMR (CDCl₃) | δ 7.26-7.11 (m, 3H), 7.09-7.07 (m, 1H), 3.54 (t, 2H), 3.12 (t, 2H) | [2] |

Synthesis: Accessing the Precursor

The preparation of this compound is readily achievable through standard, reliable synthetic transformations. One of the most efficient laboratory-scale methods involves the conversion of the corresponding alcohol, 3-chlorophenethyl alcohol, using a mild brominating system.

Workflow for Synthesis via Appel-type Reaction

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 3-Chlorophenethyl Alcohol

This protocol is adapted from established procedures for the Appel reaction.[2][4]

-

Reaction Setup: To a stirred solution of 3-chlorophenethyl alcohol (2.0 mL, 14.8 mmol) and carbon tetrabromide (4.91 g, 14.8 mmol) in anhydrous dichloromethane (100 mL), add triphenylphosphine (3.90 g, 14.9 mmol) portion-wise under a nitrogen atmosphere.

-

Execution: The reaction mixture is stirred at room temperature for approximately 5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with water (100 mL) and brine (100 mL).

-

Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated on a rotary evaporator to yield the crude product.

-

Purification: The crude material is purified by flash chromatography on silica gel using 100% hexane as the eluent to afford pure 1-(2-bromoethyl)-3-chlorobenzene. A typical yield for this transformation is around 71%.[2]

Expertise & Experience Insight: The choice of the PPh₃/CBr₄ system is deliberate. It provides a mild, high-yielding alternative to harsher brominating agents like HBr or PBr₃, which could lead to side reactions. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the alcohol's hydroxyl group, setting up a subsequent Sₙ2 displacement by the bromide ion.

Core Reactivity: A Tale of Two Halides

The reactivity of this compound is dominated by the bromoethane side chain. The C-Br bond is significantly more labile than the C-Cl bond on the aromatic ring. This is due to two factors: the lower bond dissociation energy of the C(sp³)-Br bond compared to the C(sp²)-Cl bond, and the fact that the bromine is an excellent leaving group in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1][5] The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion is simultaneously ejected.[5]

Caption: Generalized Sₙ2 mechanism for this compound.

Application Example: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust Sₙ2 reaction for preparing ethers.[5][6][7] An alkoxide, formed by deprotonating an alcohol, acts as the nucleophile.[8][9]

-

Detailed Protocol: Synthesis of 3-(3-Chlorophenethoxy)anisole

-

Alkoxide Formation: In a flame-dried flask under nitrogen, dissolve 3-methoxyphenol (1.1 eq) in a polar aprotic solvent like DMF or DMSO. Add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

-

Nucleophilic Attack: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the freshly prepared sodium phenoxide solution.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the target ether.

-

Trustworthiness Insight: The use of a strong base like NaH ensures irreversible deprotonation of the alcohol, driving the reaction forward.[7][9] Polar aprotic solvents (DMSO, DMF) are chosen because they solvate the cation (Na⁺) but not the alkoxide anion, leaving the nucleophile "naked" and highly reactive, which accelerates the Sₙ2 rate.[7]

Elimination (E2) Reactions

Competition between substitution and elimination is a key consideration. By using a strong, sterically hindered base, the reaction pathway can be shifted to favor bimolecular elimination (E2) to form an alkene.[10][11][12]

Caption: Generalized E2 mechanism for this compound.

-

Detailed Protocol: Synthesis of 3-Chlorostyrene

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add potassium tert-butoxide (KOtBu, 1.5 eq), a strong, bulky base, to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and monitor by GC-MS or TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully (product is volatile). Purify by distillation or column chromatography.

-

Authoritative Grounding: The preference for E2 over Sₙ2 with a base like KOtBu is a classic example of sterics guiding reactivity. The bulky tert-butoxide finds it difficult to access the electrophilic carbon for an Sₙ2 attack, making it more favorable to abstract a more accessible proton from the β-carbon, initiating elimination.[12]

Organometallic Transformations

Grignard Reagent Formation

The differential reactivity of the C-Br and C-Cl bonds allows for the selective formation of a Grignard reagent at the ethyl bromide position.[13]

Caption: Formation of 3-Chlorophenethylmagnesium bromide.

-

Detailed Protocol: Grignard Reagent Formation

-

Activation: Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere (N₂ or Ar). Add a small crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. Gentle heating may be required to initiate the reaction.

-

Execution: Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray or brown solution of the Grignard reagent can be used directly in subsequent reactions.[14][15]

-

Causality Insight: Absolute exclusion of water is critical. Grignard reagents are potent bases and will be instantly quenched by any protic source, including atmospheric moisture. The use of iodine serves to etch the passivating oxide layer on the magnesium surface, exposing fresh metal to initiate the reaction.

Palladium-Catalyzed Cross-Coupling

While the primary reactivity lies at the C-Br bond, the aryl chloride (C-Cl) bond can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), although it is less reactive than corresponding aryl bromides or iodides.[16][17][18] This allows for a two-stage functionalization strategy: first, react at the phenethyl bromide position, then perform a cross-coupling on the aryl chloride of the resulting product.

For example, after converting this compound to 3-chlorophenethyl azide via an Sₙ2 reaction, a Sonogashira coupling could be performed.

-

Reaction Conditions Overview: Sonogashira Coupling

-

Substrate: The product from a prior Sₙ2 reaction (e.g., 1-azido-2-(3-chlorophenyl)ethane).

-

Coupling Partner: A terminal alkyne (e.g., phenylacetylene).

-

Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[16][19][20]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the solvent.[19][20]

-

Conditions: Anhydrous, anaerobic conditions at temperatures ranging from room temperature to reflux.[19][21]

-

Trustworthiness Insight: The Sonogashira reaction mechanism involves two interconnected catalytic cycles.[16] The palladium cycle facilitates the oxidative addition to the aryl-Cl bond and the final reductive elimination, while the copper cycle activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[20]

Applications in Drug Development and Material Science

The predictable, site-selective reactivity of this compound makes it a valuable intermediate in fields where molecular architecture is critical.

-

Pharmaceutical Research: It serves as a precursor or linker molecule in the synthesis of new therapeutic agents.[1] For instance, derivatives have been investigated for their potential as antiviral agents, with some showing inhibitory activity against HIV-1 reverse transcriptase and integrase.[3] The phenethylamine core is a well-known scaffold in neuroscience, and modifying it via the reactive handles of this compound allows for the systematic exploration of structure-activity relationships (SAR).[22]

-

Material Science: The ability to introduce this molecule into polymer chains or onto surfaces makes it useful for creating advanced materials with tailored electronic or physical properties.[1]

Conclusion

This compound is more than a simple bifunctional molecule; it is a strategic tool for synthetic chemists. Its well-differentiated reactive sites—a highly active primary alkyl bromide and a less reactive aryl chloride—permit a range of selective transformations including nucleophilic substitutions, eliminations, and organometallic reactions. By understanding the mechanistic principles that govern these reactions and carefully selecting conditions, researchers can unlock its full potential for constructing complex molecular targets in drug discovery and beyond.

References

- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]

- 2. This compound, 97% | 16799-05-6 [chemicalbook.com]

- 3. This compound | 16799-05-6 | RAA79905 [biosynth.com]

- 4. This compound, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. youtube.com [youtube.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. m.youtube.com [m.youtube.com]

- 21. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 22. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]

Nucleophilic substitution reactions of 3-Chlorophenethyl bromide.

An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Chlorophenethyl Bromide

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic substitution reactions of this compound (1-(2-bromoethyl)-3-chlorobenzene). This key chemical intermediate stands at a mechanistic crossroads, with its reactivity governed by a delicate balance between bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways. We will dissect the substrate's structural features, including the primary nature of the alkyl halide and the electronic influence of the meta-chloro substituent, to explain the causality behind its reaction preferences. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols for key transformations, and a robust framework for predicting and controlling reaction outcomes.

Introduction: The Structural and Mechanistic Profile of this compound

This compound is a substituted aromatic compound featuring a bromoethyl group attached to a chlorobenzene ring.[1] Its molecular formula is C₈H₈BrCl, and it serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials.[1]

The primary locus of reactivity is the electrophilic carbon atom bonded to the bromine.[2] As a primary alkyl halide, the initial expectation is for it to react via the Sₙ2 mechanism, which involves a backside attack by a nucleophile in a single, concerted step.[3][4] However, the adjacent phenyl ring introduces significant complexity. It can potentially stabilize a developing positive charge through the formation of a bridged phenonium ion intermediate, opening the door to an Sₙ1-like pathway, especially under conditions that favor carbocation formation.[5]

The presence of a chlorine atom at the meta-position of the benzene ring further modulates this reactivity. In this position, the chlorine atom exerts a primarily electron-withdrawing inductive effect (-I). This effect deactivates the ring and, more importantly, destabilizes any potential carbocation intermediate at the benzylic position, thereby making the Sₙ1 pathway less favorable than in the unsubstituted phenethyl bromide.[6][7]

This guide will navigate this mechanistic dichotomy, providing the foundational knowledge to harness the reactivity of this important synthetic intermediate.

The Sₙ1 vs. Sₙ2 Mechanistic Tug-of-War

The outcome of a nucleophilic substitution reaction on this compound is not predetermined but is instead dictated by a set of controllable experimental parameters. The competition between the Sₙ1 and Sₙ2 pathways is central to understanding its chemistry.[5][8]

-

Sₙ2 (Substitution, Nucleophilic, Bimolecular): This pathway is characterized by a rate law that is second order overall—first order in both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[2][3][9] The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group, proceeding through a five-coordinate transition state.[9][10] This mechanism results in the inversion of stereochemistry at the reaction center. For a primary halide like this compound, this pathway is generally favored, especially when strong nucleophiles are used in polar aprotic solvents.[3][11]

-

Sₙ1 (Substitution, Nucleophilic, Unimolecular): This pathway involves a multi-step process where the rate-determining step is the spontaneous, unimolecular dissociation of the leaving group to form a carbocation intermediate.[3][10] The reaction rate is therefore dependent only on the substrate concentration (Rate = k[Substrate]).[2] This carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic mixture of products if the carbon is chiral. The Sₙ1 pathway is favored for substrates that can form stable carbocations (e.g., tertiary halides) and is promoted by weak nucleophiles and polar protic solvents that can stabilize the ionic intermediates.[8][11][12]

The following diagram illustrates the two competing mechanistic pathways.

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Key Factors Influencing the Reaction Mechanism

Mastery over the reactions of this compound requires a deep understanding of the factors that tip the mechanistic balance.

| Factor | Condition Favoring Sₙ2 | Condition Favoring Sₙ1 | Rationale for this compound |

| Substrate Structure | Methyl > Primary > Secondary | Tertiary > Secondary | As a primary halide , the substrate inherently favors the Sₙ2 pathway due to low steric hindrance at the reaction center.[3][4] |

| Nucleophile Strength | Strong, anionic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, RO⁻) | Weak, neutral nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles are required to force the bimolecular reaction.[11] Weak nucleophiles will not react via Sₙ2 and may favor Sₙ1 if conditions permit carbocation formation. |

| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF) | Polar Protic (e.g., H₂O, ROH, Acetic Acid) | Polar aprotic solvents solvate the cation but not the anionic nucleophile, enhancing its reactivity.[9][11] Polar protic solvents stabilize both the carbocation and the leaving group, favoring the Sₙ1 pathway.[11][12][13] |

| Leaving Group | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) | Bromide (Br⁻) is an excellent leaving group, a prerequisite for both mechanisms.[2] |

Experimental Protocols for Key Transformations

The following protocols are provided as robust starting points for the synthesis of common derivatives of this compound. These procedures are based on established methodologies for analogous substrates.[14]

Protocol 1: Synthesis of 3-Chlorophenethyl Azide via Sₙ2 Reaction

This protocol describes the synthesis of an azide derivative, a versatile precursor for amines and triazoles. The use of a strong nucleophile (N₃⁻) in a polar aprotic solvent ensures a clean Sₙ2 reaction.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and dilute with deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 3-chlorophenethyl azide.

Protocol 2: Solvolysis of this compound in Ethanol (Sₙ1-type)

This protocol demonstrates a reaction under conditions that favor the Sₙ1 pathway: a weak nucleophile (ethanol) that also serves as a polar protic solvent.

Materials:

-

This compound (1.0 eq)

-

Ethanol, absolute

-

Sodium bicarbonate (NaHCO₃) (1.2 eq, optional, to neutralize HBr)

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).

-

(Optional) Add sodium bicarbonate (1.2 eq) to act as an acid scavenger.

-

Reflux the reaction mixture for 12-24 hours. The reaction is expected to be slow.

-

Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with deionized water to remove any salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, 1-(2-ethoxyethyl)-3-chlorobenzene.

-

Purify by column chromatography if necessary.

Kinetic Analysis: Differentiating the Mechanisms

For drug development and process optimization, understanding the reaction kinetics is paramount. A kinetic study can definitively establish whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism.[2][5]

Caption: Workflow for the kinetic analysis of nucleophilic substitution.

Procedure for Kinetic Analysis (Titration Method):

-

Prepare a solution of the substrate in the chosen solvent (e.g., 80:20 ethanol/water) and place it in a constant temperature water bath.[15]

-

Prepare a standardized solution of a base (e.g., 0.02 M NaOH).[15]

-

At time t=0, add the nucleophile to the substrate solution and mix thoroughly.

-

At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to ice-cold acetone).

-

Titrate the HBr produced with the standardized NaOH solution using an indicator.[15]

-

For Sₙ1 analysis: Plot ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at completion and Vt is the volume at time t. A linear plot indicates first-order kinetics.[5]

-

For Sₙ2 analysis: Determine the initial reaction rate. Repeat the experiment with double the concentration of the nucleophile. If the initial rate doubles, the reaction is first-order in the nucleophile, consistent with an Sₙ2 mechanism.[2][3]

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is a textbook example of the interplay between substrate structure, nucleophile strength, and solvent effects. While its nature as a primary halide predisposes it to the Sₙ2 pathway, a comprehensive understanding of competing Sₙ1 possibilities is crucial for predictive synthesis. The meta-chloro substituent inductively disfavors carbocation formation, further solidifying the preference for the Sₙ2 mechanism under most synthetic conditions. By carefully selecting strong nucleophiles and polar aprotic solvents, researchers can achieve clean, efficient, and predictable transformations, making this compound a reliable tool in the synthesis of complex molecular targets.

References

- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. One moment, please... [chemicalnote.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pharmdguru.com [pharmdguru.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. asccollegekolhar.in [asccollegekolhar.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Safety and handling precautions for 3-Chlorophenethyl bromide.

An In-depth Technical Guide to the Safe Handling of 3-Chlorophenethyl Bromide

Executive Summary

This compound (CAS No. 16799-05-6) is a versatile halogenated aromatic compound utilized as a key intermediate in organic synthesis, particularly within pharmaceutical research and materials science.[1] Its utility is derived from its reactive nature, primarily its capacity to undergo nucleophilic substitution reactions.[1] However, this reactivity also underpins its significant health hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. The core hazards associated with this compound are acute oral toxicity and the risk of serious, irreversible eye damage.[2][3] Adherence to the engineering controls, personal protective equipment (PPE) protocols, and emergency procedures detailed herein is critical for mitigating risk and ensuring the safety of all laboratory personnel.

Chemical and Physical Identity

A thorough understanding of a compound's physical properties is foundational to its safe handling. This compound is a colorless to pale yellow liquid with a high boiling point and density greater than water.[1] Its insolubility in water and solubility in common organic solvents are key considerations for both reaction setup and spill cleanup procedures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16799-05-6 | [2][4] |

| Molecular Formula | C₈H₈BrCl | [1][5] |

| Molecular Weight | 219.51 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~210 °C (at 760 Torr); 85 °C (at 0.1 Torr) | [1][6] |

| Density | ~1.49 g/cm³ | [1][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][4] |

| Solubility | Insoluble in water; Soluble in ether, dichloromethane |[1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance requiring stringent safety measures. The primary routes of concern are ingestion and direct contact, especially with the eyes. The "Danger" signal word indicates the potential for severe harm.[2][4]

The toxicological profile is driven by its function as an alkylating agent. The bromoethyl group is susceptible to nucleophilic attack, allowing the molecule to covalently bond with biological macromolecules, which can disrupt cellular function. The primary hazards are summarized by the Globally Harmonized System (GHS) classifications.

Table 2: GHS Hazard Identification

| Pictograms | Corrosion (GHS05), Exclamation Mark (GHS07)[2] | |

| Signal Word | Danger | [2][3][4] |

| Hazard Statements | H302 | Harmful if swallowed.[2][3] |